1-Butyl-3-(2-chloropropanoyl)urea
Overview
Description
1-Butyl-3-(2-chloropropanoyl)urea is an organic compound with the molecular formula C8H15ClN2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a butyl group and another by a 2-chloropropanoyl group
Scientific Research Applications
1-Butyl-3-(2-chloropropanoyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for bioactive molecules.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(2-chloropropanoyl)urea can be synthesized through the reaction of butylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the following steps:
- Dissolve butylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-chloropropanoyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(2-chloropropanoyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: While the compound itself is not highly reactive towards oxidation or reduction, the urea moiety can be involved in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Hydrolysis Products: The primary products are butylamine and 2-chloropropanoic acid.
Mechanism of Action
The mechanism by which 1-butyl-3-(2-chloropropanoyl)urea exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The urea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 2-chloropropanoyl group can enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Butyl-3-(2-chloropropanoyl)urea can be compared with other urea derivatives such as:
1-Butyl-3-(2-chlorophenyl)urea: This compound has a phenyl group instead of a propanoyl group, which can significantly alter its chemical properties and applications.
1-Butyl-3-(2-chloroacetyl)urea: The acetyl group makes this compound more reactive towards nucleophiles compared to the propanoyl derivative.
1-Butyl-3-(2-chlorobutanoyl)urea: The butanoyl group increases the compound’s hydrophobicity and may affect its biological activity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of urea derivatives in chemical research and industry.
Properties
IUPAC Name |
N-(butylcarbamoyl)-2-chloropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-3-4-5-10-8(13)11-7(12)6(2)9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVAKQBKZYQWMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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